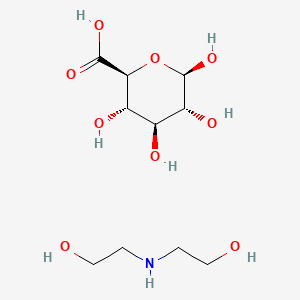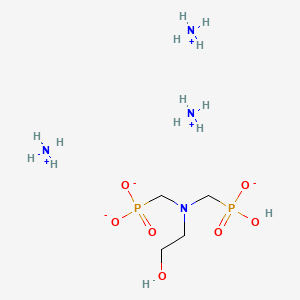
Triammonium hydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 302-298-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
EINECS 302-298-0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions vary based on the type of reaction and the reagents used .
Scientific Research Applications
EINECS 302-298-0 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is often used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used in the development of pharmaceuticals or as a tool for studying biological processes. In industry, it can be utilized in the production of various chemical products .
Mechanism of Action
The mechanism of action of EINECS 302-298-0 involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects depends on its chemical structure and the context in which it is used. For example, it may act as an inhibitor or activator of certain enzymes or receptors, thereby influencing biological processes .
Conclusion
EINECS 302-298-0 is a versatile compound with significant applications in various fields of scientific research and industry. Its unique properties and reactions make it a valuable tool for researchers and industrial professionals alike.
Properties
CAS No. |
94107-64-9 |
|---|---|
Molecular Formula |
C4H22N4O7P2 |
Molecular Weight |
300.19 g/mol |
IUPAC Name |
triazanium;hydroxy-[[2-hydroxyethyl(phosphonatomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C4H13NO7P2.3H3N/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;;;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);3*1H3 |
InChI Key |
FSEJJLUPAXZSIH-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12673937.png)
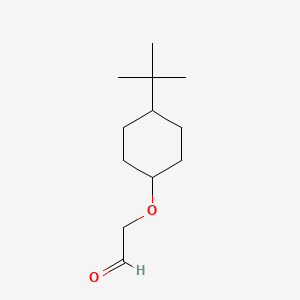
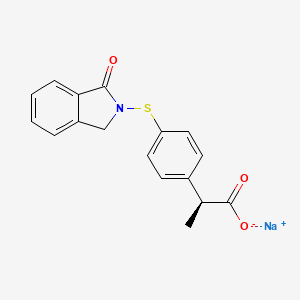

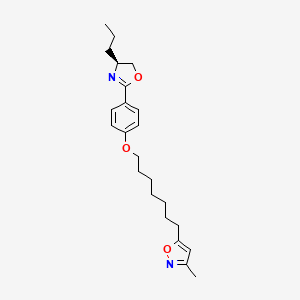
![3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one](/img/structure/B12673957.png)


